molecular formula C10H7NO3 B8804736 1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione CAS No. 43048-02-8

1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B8804736
CAS RN: 43048-02-8
M. Wt: 189.17 g/mol
InChI Key: CNDOSNMFHUSKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

43048-02-8

Product Name

1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

1-(2-hydroxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H7NO3/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(11)14/h1-6,12H

InChI Key

CNDOSNMFHUSKGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A maleic anhydride copolymer and an aminophenol are heated in an organic solvent such as dimethylformamide to 0°-150° C., preferably 10°-100° C., more preferably 50°-100° C. for 1-20 hours to convert a portion or whole of the maleic anhydride units into N-(hydroxyphenyl)maleamic acid unit. To the reaction mixture is added a tertiary amine catalyst, and is further added an azeotropic agent (i.e., azeotropic solvent) such as toluene or xylene for removing water produced upon cyclization-dehydration reaction. The resulting mixture is then heated to 80°-200° C., preferably 100°-150° C., for 1-20 hours for performing a cyclization-dehydration reaction, to obtain the desired N-(hydroxyphenyl)maleimide copolymer.
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